

Application Notes and Protocols: In Vitro Evaluation of 3-Acetyl-4-hydroxybenzoic Acid

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Compound of Interest

Compound Name: 3-Acetyl-4-hydroxybenzoic acid

Cat. No.: B092357

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **3-Acetyl-4-hydroxybenzoic acid** is a derivative of p-hydroxybenzoic acid (PHBA). The PHBA scaffold and its derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] Phenolic acids, in general, are of significant interest in drug discovery due to their potential to modulate various physiological and pathological processes.[2] Their biological activity is often linked to the number and position of hydroxyl groups on the aromatic ring, which influence their ability to scavenge free radicals and interact with biological targets.[5]

This document provides detailed protocols for a panel of in vitro assays to characterize the potential bioactivity of **3-Acetyl-4-hydroxybenzoic acid**, focusing on its antioxidant, anti-inflammatory, and cytotoxic properties.

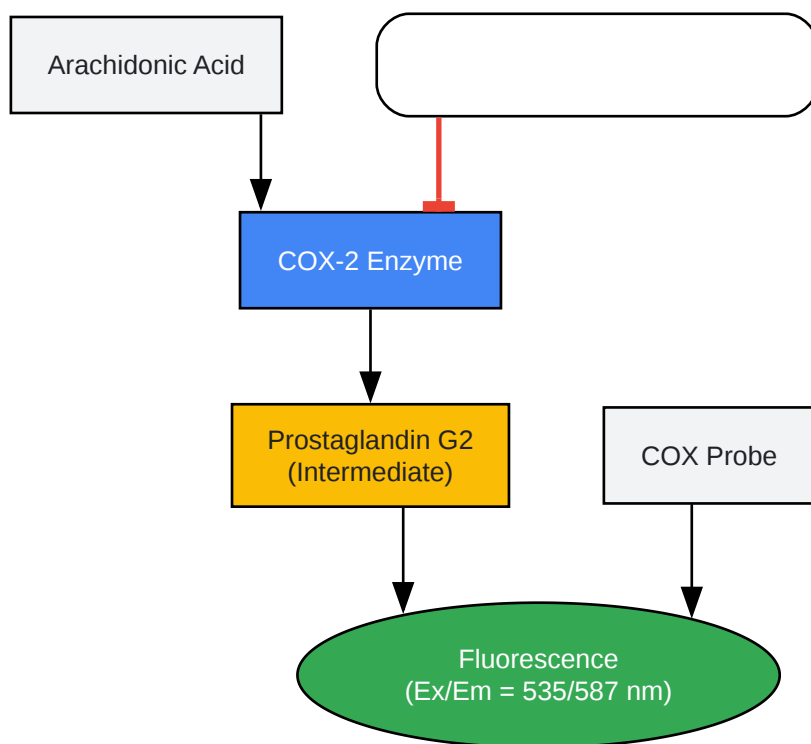
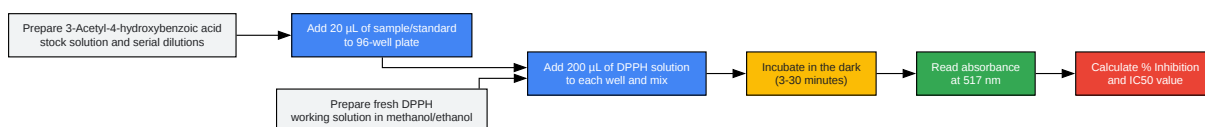
Application 1: Antioxidant Capacity Assessment

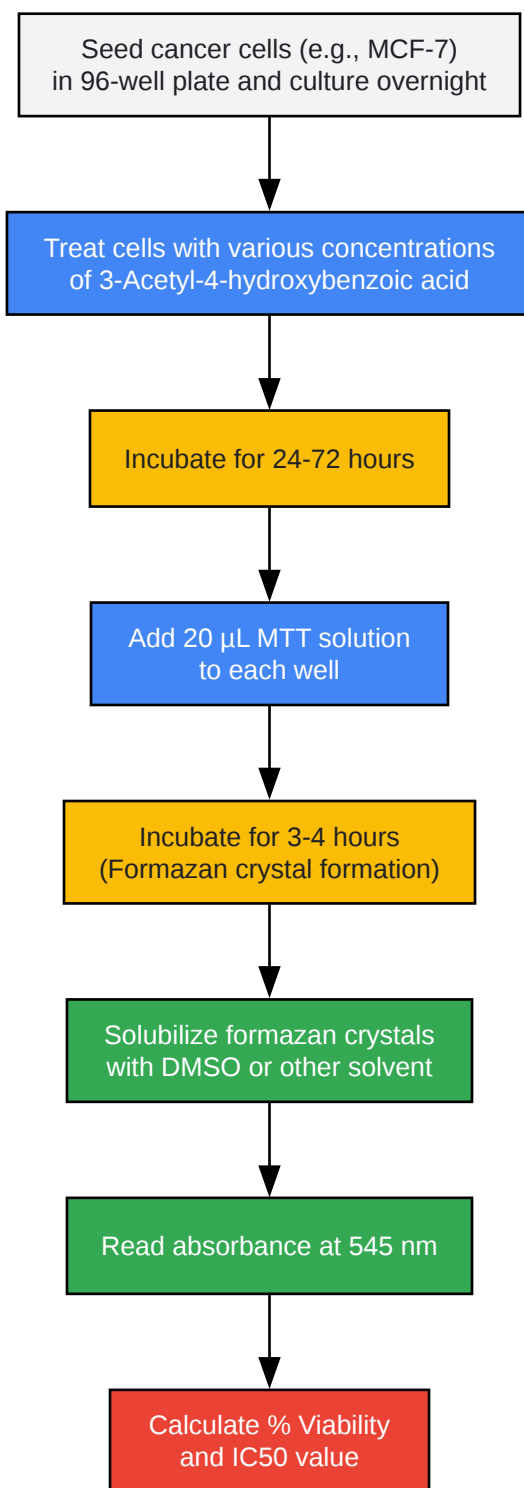
Antioxidant assays are crucial for determining a compound's ability to neutralize reactive oxygen species (ROS), which are implicated in numerous diseases. The DPPH and ABTS assays are common, reliable methods for evaluating free-radical scavenging activity.[5][6][7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[5][8]

Experimental Workflow: DPPH Assay





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